

An In-depth Technical Guide to Butyl Crotonate Isomers and Stereochemistry

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Compound of Interest

Compound Name: Butyl crotonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of **butyl crotonate**, delving into their stereochemistry, physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to Butyl Crotonate and its Isomers

Butyl crotonate ($C_8H_{14}O_2$) is an unsaturated ester that exists as several structural and geometric isomers. The primary focus of this guide is on the geometric isomers, (E)- and (Z)-**butyl crotonate**, which arise from the restricted rotation around the carbon-carbon double bond. The position of the butyl group relative to the carbonyl group determines the stereochemistry. Additionally, structural isomers exist based on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-**butyl crotonate**.

The stereochemistry of these isomers is crucial as it significantly influences their physical, chemical, and biological properties, making a thorough understanding essential for applications in synthesis, materials science, and pharmacology.

Stereochemistry of Butyl Crotonate

The geometry of the double bond in **butyl crotonate** is designated as either (E) or (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.

- Z-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side. In **butyl crotonate**, the ester group (-COOBu) and the methyl group (-CH₃) are the higher priority groups.
- E-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides. This is generally the more stable isomer due to reduced steric hindrance.

Physicochemical Properties of Butyl Crotonate Isomers

The following tables summarize the available and estimated physicochemical properties of the various **butyl crotonate** isomers. Data for the (Z)-isomers are limited in the literature; therefore, some values are estimated based on trends observed for analogous α,β -unsaturated esters.

Table 1: Physicochemical Properties of n-**Butyl Crotonate** Isomers

Property	(E)-n-Butyl Crotonate	(Z)-n-Butyl Crotonate (Estimated)
CAS Number	7299-91-4[1]	N/A
Molecular Formula	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol	142.20 g/mol
Boiling Point	180 °C[2][3]	~170-175 °C
Density	0.90 g/mL[2][3]	~0.91 g/mL
Refractive Index	1.4320-1.4330[2][3]	~1.435

Table 2: Physicochemical Properties of Isobutyl **Crotonate** Isomers

Property	(E)-Isobutyl Crotonate	(Z)-Isobutyl Crotonate (Estimated)
CAS Number	73545-15-0[4]	N/A
Molecular Formula	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol [4]	142.20 g/mol
Boiling Point	166.4 ± 9.0 °C[4]	~160-165 °C
Density	0.9 ± 0.1 g/cm ³ [4]	~0.9 g/cm ³
Refractive Index	1.431[4]	~1.433

Table 3: Physicochemical Properties of sec-**Butyl Crotonate** Isomers

Property	(E)-sec-Butyl Crotonate	(Z)-sec-Butyl Crotonate (Estimated)
CAS Number	10371-45-6[5]	N/A
Molecular Formula	C ₈ H ₁₄ O ₂ [5]	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol [5]	142.20 g/mol
Boiling Point	166.4 °C[1]	~160-165 °C
Density	0.899 g/cm ³ [1]	~0.9 g/cm ³
Refractive Index	1.4261 (at 25 °C)[6]	~1.428

Table 4: Physicochemical Properties of tert-**Butyl Crotonate**

Property	tert-Butyl Crotonate
CAS Number	79218-15-8
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol
Boiling Point	N/A
Density	N/A
Refractive Index	N/A

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of **butyl crotonate** isomers. The following tables summarize key spectral data.

Table 5: ¹H NMR Spectral Data (CDCl₃, ppm) for n-**Butyl Crotonate** Isomers

Proton Assignment	(E)-n-Butyl Crotonate	(Z)-n-Butyl Crotonate (Predicted)
=CH-CO	5.85 (dt)	~6.3 (dt)
CH ₃ -CH=	6.96 (dq)	~5.8 (dq)
-O-CH ₂ -	4.12 (t)	~4.1 (t)
=CH-CH ₃	1.88 (dd)	~2.1 (dd)
-CH ₂ - (butyl)	1.62 (m)	~1.6 (m)
-CH ₂ - (butyl)	1.40 (m)	~1.4 (m)
-CH ₃ (butyl)	0.94 (t)	~0.9 (t)
Data for (E)-n-Butyl Crotonate from ChemicalBook CB9150476.		

Table 6: ^{13}C NMR Spectral Data (CDCl_3 , ppm) for n-Butyl Crotonate Isomers

Carbon Assignment	(E)-n-Butyl Crotonate	(Z)-n-Butyl Crotonate (Predicted)
C=O	166.6	~166
=CH-CO	122.9	~121
$\text{CH}_3\text{-CH=}$	144.3	~143
-O-CH ₂ -	64.2	~64
=CH-CH ₃	17.9	~20
-CH ₂ - (butyl)	30.7	~31
-CH ₂ - (butyl)	19.2	~19
-CH ₃ (butyl)	13.7	~14
Data for (E)-n-Butyl Crotonate from ChemicalBook CB9150476.		

Table 7: Key IR Spectral Data (cm^{-1}) for Butyl Crotonate Isomers

Vibrational Mode	(E)-Isomer	(Z)-Isomer (Predicted)
C=O Stretch	1730-1715[7]	1730-1715[7]
C=C Stretch	~1655	~1660
=C-H Bend (trans)	~965	-
=C-H Bend (cis)	-	~700
General trends for α,β -unsaturated esters.[8][9]		

Experimental Protocols

Synthesis of Butyl Crotonate via Fischer Esterification

This protocol describes a general method for the synthesis of **butyl crotonate**, which typically yields a mixture of (E) and (Z) isomers, with the (E) isomer being the major product.

Materials:

- Crotonic acid
- n-Butanol (or isobutanol, sec-butanol)
- Concentrated sulfuric acid (catalyst)
- Benzene or Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether or Dichloromethane

Equipment:

- Round-bottom flask
- Dean-Stark apparatus or a suitable water separator[6]
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Rotary evaporator

Procedure:

- In a round-bottomed flask, combine crotonic acid (1.0 eq), the corresponding butanol isomer (1.5-3.0 eq), and a solvent such as benzene or toluene.[6]
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[10]
- Assemble the flask with a Dean-Stark apparatus and a reflux condenser.[6]
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[6]
- Continue refluxing until no more water is collected (typically 2-4 hours).
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent using a rotary evaporator.
- The crude **butyl crotonate** can be purified by fractional distillation under reduced pressure to yield the product as a mixture of (E) and (Z) isomers.[6]

Separation of (E) and (Z) Isomers

The separation of the geometric isomers of **butyl crotonate** can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a common and effective method.

Materials:

- Crude mixture of (E) and (Z)-**butyl crotonate**
- HPLC-grade hexane
- HPLC-grade ethyl acetate or isopropanol

- HPLC column (e.g., silica gel, or a silver ion-impregnated column for enhanced separation of alkenes)

Equipment:

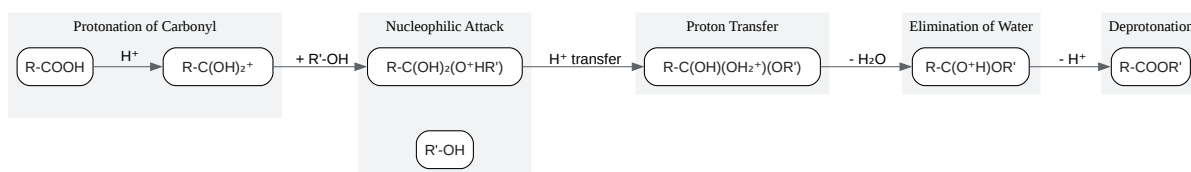
- High-performance liquid chromatography (HPLC) system with a UV detector
- Fraction collector

Procedure:

- Dissolve the crude **butyl crotonate** mixture in a minimal amount of the mobile phase.
- Set up the HPLC system with a suitable column. A normal-phase silica gel column is a good starting point. For improved resolution, a column impregnated with silver ions can be utilized, as silver ions interact differently with the π -bonds of the cis and trans isomers.
- Prepare a mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate. The optimal ratio will need to be determined empirically to achieve good separation.
- Equilibrate the column with the mobile phase until a stable baseline is achieved on the detector.
- Inject the sample onto the column.
- Monitor the elution of the isomers using a UV detector (detection wavelength typically around 210-220 nm).
- Collect the fractions corresponding to the separated (E) and (Z) isomers.
- Analyze the collected fractions by analytical techniques such as GC-MS or NMR to confirm their identity and purity.
- Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Visualizations

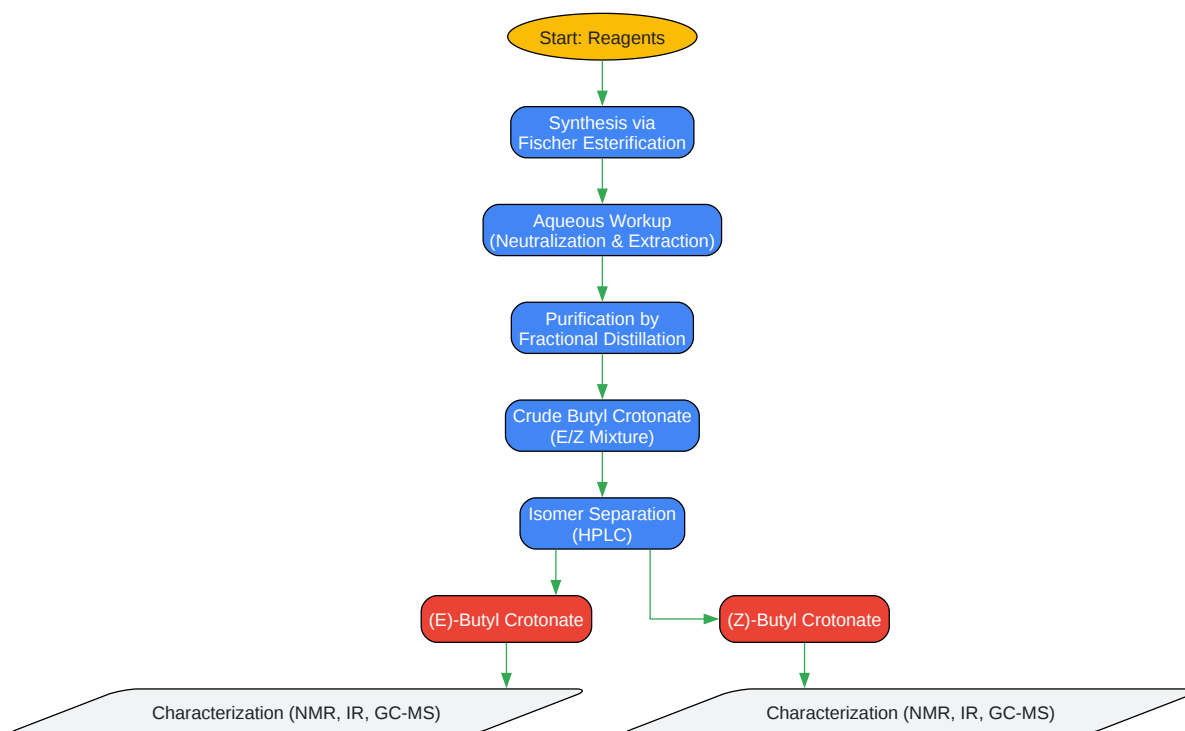
Fischer Esterification Mechanism



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Caption: Mechanism of Fischer Esterification.

Experimental Workflow



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Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a detailed overview of the isomers of **butyl crotonate**, with a focus on their stereochemistry, physicochemical properties, and methods for their synthesis and separation. While comprehensive data is available for the more stable (E)-isomers, further research is needed to fully characterize the corresponding (Z)-isomers. The provided experimental protocols offer a solid foundation for the synthesis and purification of these compounds. The continued study of **butyl crotonate** isomers will undoubtedly contribute to advancements in various fields, including polymer chemistry and the development of new therapeutic agents.

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